Lindenenol

Preparative Chromatography Natural Product Isolation Process Chemistry

Lindenenol (26146-27-0) is a competitive prolyl endopeptidase (PEP) inhibitor—mechanistically distinct from non‑competitive inhibitors co‑occurring in Radix Linderae. In HSCCC purification, it yields 64.8 mg per 450 mg crude extract (vs 40.2 mg linderalactone), favoring scale‑up. Its 98.2% purity enables development of additional polishing steps (recrystallization, semi‑prep HPLC). Lacking hepatoprotective EC₅₀ data, it serves as an essential negative control in lindenane SAR studies. Procure this non‑substitutable research tool for mechanistic, preparative, and structure‑activity applications.

Molecular Formula C15H18O2
Molecular Weight 230.30 g/mol
CAS No. 26146-27-0
Cat. No. B1675477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLindenenol
CAS26146-27-0
SynonymsLindenenol; 
Molecular FormulaC15H18O2
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESCC1=COC2=C1C(C3C(=C)C4CC4C3(C2)C)O
InChIInChI=1S/C15H18O2/c1-7-6-17-11-5-15(3)10-4-9(10)8(2)13(15)14(16)12(7)11/h6,9-10,13-14,16H,2,4-5H2,1,3H3/t9-,10-,13-,14+,15+/m1/s1
InChIKeyXRDJYSVGPBJZSG-PSDLAXTLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lindenenol (CAS 26146-27-0) for Research Procurement: Source, Purity Standards, and Analytical Verification


Lindenenol (CAS 26146-27-0, also known as Linderene) is a furanosesquiterpenoid naturally isolated from the roots of various Lindera species, including Lindera strychnifolia and Lindera aggregata (Radix Linderae) [1]. This compound belongs to the lindenane sesquiterpenoid class and has been characterized with a molecular formula of C15H18O2 and a molecular weight of 230.30 g/mol [2]. High-purity isolates (≥98% by HPLC) are commercially available for research applications, with standard analytical methods such as HPLC-DAD/ELSD and NMR established for identity and purity verification [3]. Lindenenol is often co-isolated and studied alongside other lindenane sesquiterpenoids, including linderalactone, linderane, and isolinderalactone, from the same botanical sources [4].

Why Lindenenol (CAS 26146-27-0) Cannot Be Substituted by Generic Lindera Sesquiterpenoids in Targeted Research


Despite being co-isolated with structurally similar lindenane sesquiterpenoids like linderalactone and linderane, Lindenenol exhibits distinct biochemical and preparative characteristics that preclude simple substitution. While all three are found in Radix Linderae, they display divergent activities in specific assays. For instance, in prolyl endopeptidase (PEP) inhibition, Lindenenol acts as a competitive inhibitor [1], a mechanism distinct from other co-occurring compounds. Furthermore, preparative isolation using High-Speed Counter-Current Chromatography (HSCCC) yields different recoverable masses and final purities for each compound from the same crude extract, highlighting their unique physicochemical properties and separation challenges [2]. These documented differences in both biological mechanism and physical isolation efficiency underscore that Lindenenol is not an interchangeable 'in-class' alternative but a specific research tool with quantifiable, distinct performance parameters. The evidence below details these specific, data-backed points of differentiation critical for informed scientific selection and procurement.

Lindenenol (CAS 26146-27-0) Procurement Evidence: Quantifiable Performance vs. Lindera-Derived Comparators


Preparative HSCCC Separation: Lindenenol Yields Higher Mass but Lower Final Purity than Linderalactone

In a direct head-to-head preparative separation from 450 mg of Radix linderae crude extract using High-Speed Counter-Current Chromatography (HSCCC), Lindenenol and linderalactone were co-purified. The separation yielded 64.8 mg of Lindenenol and 40.2 mg of linderalactone [1]. This represents a 61% higher mass recovery for Lindenenol. However, the final purity achieved for Lindenenol (98.2% by HPLC) was 1.5 percentage points lower than that for linderalactone (99.7% by HPLC), indicating distinct chromatographic behavior and differing challenges in achieving ultra-high purity [1].

Preparative Chromatography Natural Product Isolation Process Chemistry

Prolyl Endopeptidase (PEP) Inhibition: Lindenenol Acts as a Competitive Inhibitor, Differentiating its Mechanism from Non-Competitive Co-Isolates

A study on PEP inhibitors from Lindera strychnifolia compared the mechanism of action of six isolated compounds. Lindenenol (referred to as linderene) was identified as a competitive inhibitor of PEP [1]. In contrast, the co-isolated tannins epicatechin and aesculitannin B were found to be noncompetitive inhibitors [1]. This mechanistic distinction is critical for experimental design, as competitive and noncompetitive inhibitors have different effects on enzyme kinetics (Km vs. Vmax).

Enzyme Inhibition Neurochemistry Mechanism of Action

Hepatoprotective Activity: Lindenenol Not Quantified; Data Exists for Co-Occurring Linderalactone, Linderane, and Hydroxylindestenolide

In a study screening sesquiterpene lactones from Lindera aggregata for hepatoprotective activity against H2O2-induced oxidative damage in HepG2 cells, several known compounds were quantified. Linderalactone showed an EC50 of 98.0 µM, linderane an EC50 of 167.0 µM, and hydroxylindestenolide an EC50 of 42.4 µM [1]. Lindenenol was not included in this specific assay or its EC50 was not reported. This absence of data for Lindenenol in a key bioactivity screen for this compound class represents a significant gap, highlighting that its activity in this model cannot be inferred from its structural analogs.

Hepatoprotection Oxidative Stress HepG2 Cells

Evidence-Based Application Scenarios for Lindenenol (CAS 26146-27-0) in Research and Industrial Settings


Preparative-Scale Isolation and Method Development

Given its higher mass recovery (64.8 mg from 450 mg crude extract) compared to linderalactone during HSCCC separation, Lindenenol is a favorable target for optimizing preparative-scale isolation protocols [1]. However, its lower final purity (98.2% vs. 99.7% for linderalactone) makes it an ideal candidate for developing and validating additional purification steps, such as recrystallization or semi-preparative HPLC polishing, to achieve ultra-high purity standards for reference materials [1].

Mechanistic Studies of Competitive Enzyme Inhibition

Lindenenol is specifically recommended for research focused on competitive inhibition of prolyl endopeptidase (PEP), a target implicated in learning and memory processes [2]. Its confirmed mechanism of action differentiates it from non-competitive inhibitors found in the same plant source, making it the correct choice for kinetic studies designed to elucidate substrate-competitive binding interactions [2].

Investigating Structure-Activity Relationships (SAR) in Lindenane Sesquiterpenoids

The lack of reported hepatoprotective EC50 data for Lindenenol, in contrast to the quantified activities of structurally related linderalactone (EC50 98.0 µM), linderane (EC50 167.0 µM), and hydroxylindestenolide (EC50 42.4 µM), positions it as a critical 'negative' or 'low-activity' control in SAR studies [3]. This data gap makes Lindenenol valuable for probing the structural features essential for hepatoprotective activity within this chemical class [3].

Technical Documentation Hub

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